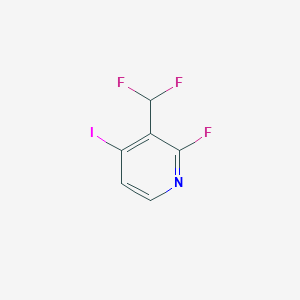

3-(Difluoromethyl)-2-fluoro-4-iodopyridine

描述

IUPAC Name and CAS Registry Number

The compound 3-(difluoromethyl)-2-fluoro-4-iodopyridine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. Its structure consists of a pyridine ring substituted at the 2-position with a fluorine atom, the 4-position with an iodine atom, and the 3-position with a difluoromethyl group. The CAS Registry Number for this compound is 1446786-38-4 , as documented in multiple chemical databases and supplier catalogs. This identifier ensures unambiguous identification across regulatory, commercial, and academic contexts.

Structural Isomerism and Functional Group Classification

Structural isomerism in this compound arises from variations in substituent positions on the pyridine ring. Potential isomers include:

| Isomer Name | Substituent Positions |

|---|---|

| 2-Fluoro-3-iodo-5-(difluoromethyl)pyridine | 2-F, 3-I, 5-(CF₂H) |

| 4-Fluoro-2-iodo-3-(difluoromethyl)pyridine | 4-F, 2-I, 3-(CF₂H) |

The parent structure is pyridine (C₅H₅N), a six-membered aromatic heterocycle with one nitrogen atom. Functional groups include:

- Halogens : Fluoro (C–F) and iodo (C–I) groups, which confer electrophilic substitution preferences.

- Difluoromethyl (CF₂H) : A fluorinated alkyl group that enhances lipophilicity and metabolic stability.

These groups classify the compound as a polyhalogenated heterocycle with mixed electronic effects: the electron-withdrawing fluorine and iodine atoms deactivate the ring, while the difluoromethyl group introduces steric bulk and moderate electron donation through hyperconjugation.

Taxonomic Relationship to Pyridine Derivatives and Fluorinated Heterocycles

This compound belongs to two overlapping chemical families:

Pyridine Derivatives

Pyridine derivatives are characterized by substitutions on the nitrogen-containing aromatic ring. The iodine atom at the 4-position and fluorine at the 2-position align with common modification patterns seen in pharmaceuticals and agrochemicals, where halogenation tunes bioavailability and target binding. For example, the 4-iodo group facilitates cross-coupling reactions in medicinal chemistry, enabling further functionalization.

Fluorinated Heterocycles

Fluorinated heterocycles, such as this compound, are prized for their unique physicochemical properties. The difluoromethyl group at the 3-position is a strategic modification that balances electronegativity and hydrophobicity, a design principle highlighted in fluorinated drug candidates. Comparative analysis with related structures reveals:

| Compound | Key Substituents | Application Area |

|---|---|---|

| 2-Fluoro-4-iodopyridine | 2-F, 4-I | Suzuki coupling precursor |

| 3-(Trifluoromethyl)pyridine | 3-CF₃ | Agricultural chemicals |

| 5-Fluoro-2-iodonicotinic acid | 5-F, 2-I, COOH | Antibiotic intermediates |

The integration of multiple halogens and a difluoromethyl group positions this compound as a versatile intermediate in organofluorine chemistry, particularly for synthesizing bioactive molecules with enhanced membrane permeability.

属性

IUPAC Name |

3-(difluoromethyl)-2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTAQLSEOAYHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The preparation of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine typically involves the introduction of fluorine atoms and a difluoromethyl group onto a pyridine scaffold, followed by selective iodination. The key challenges include:

- Selective difluoromethylation at the 3-position.

- Fluorination at the 2-position.

- Iodination at the 4-position without affecting other substituents.

Recent literature highlights two main approaches:

- Late-stage difluoromethylation of iodopyridines or aryl iodides through coupling reactions with difluoromethylating agents.

- Stepwise synthesis involving halogen exchange and fluorination reactions on halogenated pyridine precursors.

Late-Stage Difluoromethylation Approaches

A notable method involves the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates, which upon hydrolysis and decarboxylation yield difluoromethylated arenes including iodopyridines. This three-step, one-pot process is particularly effective for electron-deficient iodopyridines and has been reported as a general route to access ArCF2H from aryl halides.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Coupling of aryl iodide with difluoroacetate | Room temperature to mild heating | Forms α-aryl-α,α-difluoroacetate intermediate |

| 2 | Hydrolysis of ester | Acidic or basic aqueous conditions | Converts ester to acid |

| 3 | Decarboxylation | High temperature (often >100 °C) | Yields difluoromethylated arene |

This method benefits from operational simplicity and good yields but requires electron-deficient substrates for effective decarboxylation.

Photoredox-Mediated Coupling for Fluoropyridines

Another advanced technique involves photoredox catalysis to couple α,α-difluoro-β-iodoketones with silyl enol ethers under visible light irradiation, followed by ammonium acetate-mediated cyclization to form fluoropyridines. Although this method was primarily developed for 3-fluoropyridines, it demonstrates the utility of α,α-difluoro-β-iodoketones as versatile intermediates for fluorinated pyridine derivatives.

| Component | Role | Conditions |

|---|---|---|

| α,α-Difluoro-β-iodoketone | Fluorinated ketone substrate | Prepared via halogenation and fluorination |

| Silyl enol ether | Coupling partner | Prepared from ketones via silylation |

| Photocatalyst (fac-Ir(ppy)3) | Catalyzes photoredox reaction | Blue LED irradiation, room temperature |

| Ammonium acetate | Promotes cyclization to pyridine | Heating at 120 °C for 3 hours |

This method enables the formation of complex fluoropyridine structures in a one-pot sequence with high yields (up to 90%) and mild conditions.

Halogen Exchange and Fluorination on Pyridine Precursors

Classical methods for fluorination on pyridine rings involve halogen exchange reactions using potassium fluoride in polar aprotic solvents such as sulfolane, N,N'-dimethylpropyleneurea, or dimethyl sulfoxide (DMSO). The reaction temperature typically ranges from 180 to 240 °C, with reaction times from 2 to 48 hours.

| Parameter | Details |

|---|---|

| Starting material | 2,3,5-Trichloropyridine or 3,5-dichloro-2-fluoropyridine |

| Fluorinating agent | Finely divided potassium fluoride |

| Solvent mixture | Sulfolane + 5–30% N,N'-dimethylpropyleneurea |

| Temperature | 180–240 °C |

| Reaction time | 2–48 hours (preferably 12–24 hours) |

| Product isolation | Distillation to remove product as formed |

This method allows selective fluorination at the 2- and 3-positions, but replacement of chlorine or bromine in the 3-position by fluorine is challenging and requires continuous removal of the product to drive the reaction forward.

Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Late-stage difluoromethylation | Aryl iodide + ethyl 2,2-difluoro-2-(trimethylsilyl)acetate; hydrolysis; decarboxylation | One-pot; good for electron-deficient iodopyridines | Requires high temperature for decarboxylation |

| Photoredox coupling | α,α-Difluoro-β-iodoketones + silyl enol ethers; fac-Ir(ppy)3; blue LED irradiation; ammonium acetate | Mild conditions; high yield; one-pot | Requires photocatalyst and specialized equipment |

| Halogen exchange fluorination | 2,3,5-Trichloropyridine + KF; sulfolane + N,N'-dimethylpropyleneurea; high temp | Direct fluorination; scalable | High temperature; long reaction time; challenging selectivity |

Research Findings and Notes

- The decarboxylation step in late-stage difluoromethylation is efficient only for electron-deficient iodopyridines, limiting substrate scope.

- Photoredox catalysis enables selective C–C bond formation under visible light, with triphenylphosphine accelerating the reaction rate.

- Solvent choice critically affects reaction efficiency; dimethylformamide (DMF) enhances photoredox coupling yields compared to acetonitrile.

- Halogen exchange fluorination requires continuous removal of the product to overcome equilibrium limitations, but this is energy-intensive.

- Recent advances in radiofluorination techniques (e.g., iodonium ylides) show potential for introducing fluorine isotopes but are less directly applicable to this compound preparation.

化学反应分析

Types of Reactions

3-(Difluoromethyl)-2-fluoro-4-iodopyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridines with different functional groups.

科学研究应用

Fungicidal Activity

3-(Difluoromethyl)-2-fluoro-4-iodopyridine has demonstrated significant antifungal properties. Studies indicate that compounds with similar structures exhibit effectiveness against various phytopathogenic fungi. For instance:

- In vitro assays have shown that derivatives of this compound inhibit mycelial growth in several fungal species, outperforming traditional fungicides such as boscalid .

- Case Study : A recent study highlighted the synthesis of novel derivatives that exhibited higher antifungal activity against seven phytopathogenic fungi, indicating the potential for developing new agricultural fungicides based on this compound .

Insecticidal Applications

The compound is also being investigated for its insecticidal properties. Research indicates that it can be combined with other active ingredients to enhance efficacy against a broad spectrum of pests:

- Combination formulations have been developed that demonstrate improved plant tolerance and reduced toxicity to non-target organisms while effectively controlling pests like arachnids and insects .

Drug Design

The incorporation of fluorinated groups into drug molecules is known to influence their pharmacokinetic properties. This compound's unique structure allows for:

- Enhanced bioactivity : The difluoromethyl moiety has been shown to improve the lipophilicity and permeability of drug candidates, which is crucial for their bioavailability .

- Antiviral Activity : Research has indicated that compounds with similar difluoromethyl substitutions can exhibit significant antiviral properties, suggesting potential applications in antiviral drug development .

Structure-Activity Relationships

Studies focusing on structure-activity relationships (SAR) have revealed insights into how modifications to the pyridine structure can enhance biological activity. For instance:

- Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the antifungal activity based on structural features, aiding in the design of more effective derivatives .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antifungal | Various phytopathogenic fungi | |

| Derivative A | Insecticidal | Arthropods | |

| Derivative B | Antiviral | Viral pathogens |

Table 2: Synthesis Methods Overview

作用机制

The mechanism of action of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of the target proteins and influence biological processes.

相似化合物的比较

Chemical Identity :

Key Features :

- Fluorine Substituents : The difluoromethyl and fluorine groups enhance metabolic stability and influence electronic properties, reducing basicity and improving membrane permeability .

Comparison with Structurally Similar Compounds

4-Amino-3-(difluoromethyl)-5-iodopyridine-2-sulfonamide

- Molecular Formula : C₆H₆F₂IN₃O₂S

- Molecular Weight : 349.1 g/mol

- Key Differences: Sulfonamide Group: Introduces hydrogen-bonding capability, enhancing solubility and target interaction compared to the non-functionalized pyridine core of the target compound .

| Property | Target Compound | 4-Amino-3-(difluoromethyl)-5-iodopyridine-2-sulfonamide |

|---|---|---|

| Functional Groups | CF₂H, F, I | CF₂H, I, NH₂, SO₂NH₂ |

| Molecular Weight | 273.00 | 349.1 |

| Hydrogen Bonding Capacity | Low | High (due to sulfonamide) |

| Potential Use | Intermediate | Therapeutic candidate (e.g., enzyme inhibition) |

2-Fluoro-4-iodo-3-pyridinecarboxaldehyde

- Molecular Formula: C₆H₃FINO

- Key Differences :

- Aldehyde Group : Replaces the difluoromethyl group, introducing reactivity for nucleophilic additions or further derivatization .

- Electronic Effects : The electron-withdrawing aldehyde may reduce ring electron density compared to the electron-donating CF₂H group, altering reactivity in cross-coupling reactions.

| Property | Target Compound | 2-Fluoro-4-iodo-3-pyridinecarboxaldehyde |

|---|---|---|

| Functional Groups | CF₂H, F, I | CHO, F, I |

| Reactivity | Moderate | High (aldehyde reactivity) |

| Metabolic Stability | High (fluorine) | Lower (aldehyde prone to oxidation) |

N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (Compound 3)

Example 323: Pyrrolo[1,2-b]pyridazine Derivative

- Structure : Contains a pyrrolo[1,2-b]pyridazine core with iodine on a phenyl ring .

- Key Differences :

- Core Heterocycle : The pyrrolo-pyridazine system alters electronic properties and spatial geometry compared to pyridine.

- Iodine Position : Iodine on a phenyl ring (vs. pyridine) may influence halogen bonding in different biological contexts.

Key Research Findings and Trends

Impact of Fluorine Substituents

生物活性

3-(Difluoromethyl)-2-fluoro-4-iodopyridine (CAS No. 1446786-38-4) is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms in organic molecules often enhances their pharmacological properties, including bioavailability and metabolic stability. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Fluorine Substituents : Two fluorine atoms at the 3 and 2 positions, which enhance lipophilicity and influence biological interactions.

- Iodine Atom : Positioned at the 4 position, contributing to the compound's reactivity and potential for forming organometallic complexes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The difluoromethyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may interact with specific receptors, modulating physiological responses.

- Metabolic Stability : The presence of fluorine atoms generally increases resistance to metabolic degradation, allowing prolonged action in biological systems.

Anticancer Activity

Research indicates that fluorinated pyridine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed antiproliferative effects against various cancer cell lines, including breast and colon cancers . The mechanism involved interference with cellular signaling pathways critical for cancer cell survival.

Antimicrobial Properties

The antimicrobial potential of fluorinated compounds has been widely studied. This compound may possess activity against certain bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Case Studies

- Synthesis and Testing : In one study, a series of fluorinated pyridine derivatives were synthesized and screened for their biological activities. The results indicated that compounds with similar structures to this compound exhibited promising anticancer activity against multiple cell lines .

- Fluorination Effects : Another research highlighted how introducing difluoromethyl groups into pyridine derivatives significantly enhanced their lipophilicity and bioavailability, suggesting that this compound could be a valuable scaffold in drug design .

Data Table: Biological Activities of Related Compounds

常见问题

Q. What are the primary synthetic routes for 3-(Difluoromethyl)-2-fluoro-4-iodopyridine, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and fluorination steps. For example, nucleophilic substitution on a polyhalogenated pyridine scaffold can introduce fluorine and iodine groups. In related compounds, pentafluoropyridine is reacted with sodium azide to introduce amine groups, followed by iodination using iodine monochloride (ICl) under controlled temperatures (30–50°C) . The difluoromethyl group may be introduced via HCF₂Cl or HCF₂Br reagents in the presence of radical initiators like AIBN . Optimizing stoichiometry and temperature is critical; excess fluorinating agents can lead to over-substitution, reducing regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F-NMR : Essential for distinguishing between fluorine environments (e.g., -CF₂H vs. -F). Chemical shifts for difluoromethyl groups typically appear at δ -80 to -100 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

- X-ray crystallography : Resolves regiochemistry and confirms substituent positions, as demonstrated in structurally similar difluoromethylpyrazolamides .

- ¹H-NMR coupling analysis : The difluoromethyl group’s splitting patterns (e.g., J₃-F = 15–20 Hz) help confirm substitution patterns .

Q. How do fluorine substituents affect the compound’s solubility and bioavailability?

Fluorine’s electronegativity reduces basicity of adjacent amines and enhances lipid solubility, improving membrane permeability. The difluoromethyl group (-CF₂H) increases metabolic stability by resisting oxidative degradation compared to -CH₃ . However, excessive fluorination can reduce aqueous solubility; logP values should be monitored using HPLC or shake-flask methods.

Advanced Research Questions

Q. How can regioselective iodination be achieved at the 4-position of pyridine in the presence of competing fluorine substituents?

Iodination at the 4-position is influenced by directing effects. Electron-withdrawing groups (e.g., -F) at the 2-position activate the 4-position via meta-directing effects. Using iodine monochloride (ICl) in acetic acid at 40°C selectively targets the 4-position, achieving >80% yield in analogous pyridines . Competing iodination at the 3-position is suppressed by steric hindrance from the difluoromethyl group.

Q. What strategies mitigate contradictions in NMR data caused by fluorine-fluorine coupling?

- Decoupling experiments : Suppress splitting in ¹H-NMR by irradiating fluorine frequencies.

- Variable-temperature NMR : Resolves overlapping signals by exploiting temperature-dependent line-sharpening (e.g., -CF₂H signals coalesce at higher temperatures) .

- DFT calculations : Predict coupling constants (e.g., ²J₆-F vs. ³J₅-F) to assign ambiguous peaks .

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF₂H group stabilizes adjacent radicals, enabling efficient Suzuki-Miyaura couplings at the 4-iodo position. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids yield biaryl derivatives with >75% efficiency . However, the electron-withdrawing nature of fluorine may slow oxidative addition; using electron-rich ligands (e.g., XPhos) enhances reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。